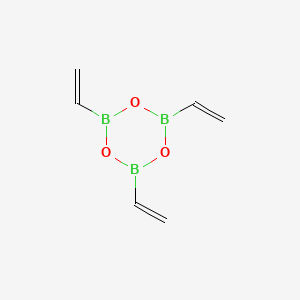

Trivinylboroxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodegradation Studies

- Photodegradation of Triclosan : A study by Mezcúa et al. (2004) investigated the photodegradation of triclosan, an antimicrobial agent, revealing the formation of dibenzodichlorodioxin as a by-product in various environmental matrices. This indicates the environmental persistence and potential risks associated with triclosan and its degradation products, highlighting the need for improved water treatment techniques (Mezcúa et al., 2004).

Toxicity and Resistance Studies

- Toxicity and DNA Instability Induced by Triclosan : Research by Duarte et al. (2021) found that triclosan can induce acute toxicity and DNA damage in human cells. This study is significant in understanding the cellular impact of triclosan exposure, which is crucial for assessing its safety and potential environmental risks (Duarte et al., 2021).

- Triclosan Resistance in Staphylococcus aureus : Suller and Russell (2000) examined the susceptibility of Staphylococcus aureus to triclosan and various antibiotics. Their findings indicate that triclosan-resistant strains of S. aureus do not necessarily show increased resistance to antibiotics, providing insight into the molecular mechanisms of triclosan resistance and its potential implications for antibiotic resistance (Suller & Russell, 2000).

Endocrine Disruption Studies

- Disruption of Thyroxine by Triclosan : Crofton et al. (2007) investigated the impact of triclosan on thyroid hormone levels, demonstrating that triclosan exposure can disrupt thyroid hormone homeostasis in rats. This research contributes to the understanding of the potential endocrine-disrupting effects of triclosan and its implications for human and environmental health (Crofton et al., 2007).

Ecotoxicology Studies

- Ecotoxicological Effects of Triclosan : Liu et al. (2009) examined the phytotoxicity of triclosan, its impact on soil microbial activity, and microbial functional diversity. This study provides valuable insights into the ecological risks of triclosan, emphasizing its effects on various environmental components (Liu et al., 2009).

- Risk Assessment for Triclosan in Terrestrial Environments : Reiss et al. (2009) conducted a risk assessment of triclosan in terrestrial organisms, considering several exposure pathways. Their findings indicate satisfactory margins of safety for plants, earthworms, birds, mammals, and soil microorganisms, contributing to the regulatory and environmental management of triclosan (Reiss et al., 2009).

Removal Mechanisms in Constructed Wetlands

- Microbial Mechanism of Triclosan Removal : Zhao et al. (2015) explored the effects of triclosan on bacterial communities and the microbial removal mechanism in constructed wetlands. Their research provides insights into the environmentally friendly methods for triclosan removal and its impact on microbial ecology (Zhao et al., 2015).

Antibacterial Efficacy of Triclosan-Incorporated Polymers

- Efficacy in Polymers : Kalyon and Olgun (2001) assessed the antibacterial efficacy of triclosan-incorporated polymers, finding that despite high triclosan concentrations, only initial slowing of bacterial growth rates was observed. This study raises questions about the effectiveness and potential risks of using triclosan in polymer products (Kalyon & Olgun, 2001).

Propriétés

IUPAC Name |

2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRSYBLNSTYNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9B3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92988-08-4 |

Source

|

| Record name | 92988-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)

![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride](/img/structure/B3195702.png)

![2-Pyridineethanamine, N-phenyl-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B3195706.png)

![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)